5-Ethyl-1-benzofuran-3-carboxylic acid
Overview
Description
5-Ethyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1539820-78-4 . It has a molecular weight of 190.2 and its IUPAC name is 5-ethyl-1-benzofuran-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Ethyl-1-benzofuran-3-carboxylic acid is 1S/C11H10O3/c1-2-7-3-4-10-8 (5-7)9 (6-14-10)11 (12)13/h3-6H,2H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
5-Ethyl-1-benzofuran-3-carboxylic acid is a powder at room temperature .Scientific Research Applications
- Some substituted benzofurans, including 5-Ethyl-1-benzofuran-3-carboxylic acid, exhibit significant anticancer effects. Compound 36, a derivative of this compound, has demonstrated inhibitory activity against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers continue to explore its potential as a novel chemotherapeutic agent.
- Scientists aim to develop compounds with target therapy potential and minimal side effects. Benzofuran derivatives, including 5-Ethyl-1-benzofuran-3-carboxylic acid, are under investigation for their ability to selectively inhibit specific cellular pathways involved in diseases like cancer .
- Benzofuran derivatives have been isolated from natural sources, including plants and fungi. Researchers study these natural products to understand their bioactivity and potential therapeutic applications .
- Investigating the chemical synthesis of benzofuran derivatives allows scientists to modify their structures and evaluate their biological effects. Understanding the SAR helps optimize their pharmacological properties .
- Benzofuran compounds may interact with enzymes or receptors involved in disease pathways. Researchers explore their potential as enzyme inhibitors or receptor modulators .
- Some benzofuran derivatives exhibit neuroprotective properties. Further studies are needed to explore whether 5-Ethyl-1-benzofuran-3-carboxylic acid has similar effects on neuronal health .
Anticancer Properties
Targeted Therapy Development
Natural Product Sources
Chemical Synthesis and Structure-Activity Relationship (SAR)
Inhibition of Enzymes and Receptors
Neuroprotective Effects
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 5-Ethyl-1-benzofuran-3-carboxylic acid were not found in the search results, benzofuran compounds in general have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have dramatic anticancer activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
properties
IUPAC Name |
5-ethyl-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(6-14-10)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMEWXSWLJESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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